2-Bromo-5-tert-butoxypyridine
Description
2-Bromo-5-tert-butoxypyridine is a substituted pyridine derivative characterized by a bromine atom at the 2-position and a tert-butoxy group (-OC(CH₃)₃) at the 5-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom’s reactivity. The tert-butoxy group enhances steric bulk and electron-donating effects, influencing both solubility and reaction kinetics.
Properties
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIJQRIBXICHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269427 | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-32-9 | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butoxypyridine can be achieved through a multi-step process. One efficient method involves the bromination of 5-tert-butoxypyridine. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-tert-butoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
The primary application of 2-Bromo-5-tert-butoxypyridine lies in its role as an intermediate in organic synthesis. It is utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals. The presence of the bromine atom allows for nucleophilic substitution reactions, which are crucial for building more complex structures.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds. The tert-butoxy group enhances the solubility of the compound in organic solvents, facilitating these reactions. Research indicates that the reactivity of this compound is significantly influenced by the nature of substituents on the pyridine ring and the solvent used during reactions.
Pharmaceutical Applications
This compound has been explored for its potential in drug development due to its ability to act as a building block for various pharmaceutical agents. Its derivatives have shown promise in medicinal chemistry, particularly in the development of antifungal agents and other therapeutic compounds.
Case Studies
- Antifungal Activity : Research has indicated that derivatives of pyridine compounds exhibit antifungal properties. For instance, triazole derivatives related to this compound have been developed with enhanced antifungal activity compared to traditional compounds .
- Synthesis of Bioactive Molecules : The compound has been employed as a precursor for synthesizing bioactive molecules that target specific biological pathways. Its versatility allows chemists to modify the pyridine structure to optimize pharmacological profiles.
Material Science
In addition to its applications in organic synthesis and pharmaceuticals, this compound has potential uses in material science. Its chemical properties make it suitable for developing new materials with specific functionalities.
Polymer Chemistry
The compound can be used as a monomer or co-monomer in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-tert-butoxypyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to the desired therapeutic effects. The molecular pathways involved are specific to the particular application and target.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Enhanced steric hindrance from the 2-(tert-butoxy)ethoxy group may reduce accessibility for cross-coupling reactions compared to this compound.
2-Bromo-5-(tert-butoxycarbonylamino)pyridine
Structural Differences :
Functional Implications :
- The Boc group introduces both steric bulk and acid-sensitive protection for the amino group, enabling selective deprotection in multi-step syntheses.
- Reduced electron-donating effect compared to the tert-butoxy group, as the Boc moiety is less electron-rich.
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling :
- The tert-butoxy group in this compound accelerates oxidative addition in palladium-catalyzed reactions compared to Boc-protected analogs, which may slow kinetics due to steric hindrance .
- Multi-substituted derivatives (e.g., compound) show lower yields in Suzuki couplings due to steric and electronic interference .
Solubility and Stability :
- Boc-protected derivatives exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) than tert-butoxy analogs .
- Tert-butoxy groups confer higher thermal stability, making this compound preferable for high-temperature reactions.
Synthetic Utility :
- This compound is favored for constructing ligands in catalysis, whereas Boc-protected variants are reserved for amine-functionalized targets .
Biological Activity
2-Bromo-5-tert-butoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a bromine atom and a tert-butoxy group on a pyridine ring, suggests possible interactions with various biological targets. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Molecular Formula : C9H12BrN
Molecular Weight : 214.10 g/mol
CAS Number : 50488-34-1
Solubility : Moderately soluble in organic solvents, low solubility in water.
Structural Characteristics
The presence of the bromine atom may enhance electrophilic reactivity, while the tert-butoxy group can influence lipophilicity and steric hindrance, affecting the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H12BrN |
| Molecular Weight | 214.10 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol/water) | 3.55 |
Research indicates that compounds similar to this compound can interact with various enzymes and receptors in biological systems. The bromine substituent may facilitate interactions through halogen bonding or increase the compound's reactivity towards nucleophiles.
Enzyme Inhibition
Studies have shown that certain brominated pyridine derivatives exhibit inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making these compounds relevant in toxicology and drug development contexts .
Pharmacological Applications
- Neuropharmacology : Compounds like this compound have been explored for their potential neuroprotective effects. Research has suggested that such compounds may modulate neurotransmitter systems or exhibit antioxidant properties .
- Antimicrobial Activity : Some studies have reported that brominated pyridines possess antibacterial properties, potentially effective against various strains of bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Cancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of a related compound, demonstrating significant reductions in neuronal apoptosis in vitro when exposed to oxidative stress conditions .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of several brominated pyridines, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines revealed that certain concentrations of this compound led to significant cell death compared to control groups, suggesting its potential utility in cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
